molecular formula C10H13ClO2 B1315623 2-[1-(4-Chlorophenyl)ethoxy]ethanol CAS No. 20795-42-0

2-[1-(4-Chlorophenyl)ethoxy]ethanol

Cat. No.: B1315623
CAS No.: 20795-42-0
M. Wt: 200.66 g/mol
InChI Key: MLBYVMRNCFGRQU-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)ethoxy]ethanol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chlorophenyl group attached to an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)ethoxy]ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Chlorophenyl)ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

2-[1-(4-Chlorophenyl)ethoxy]ethanol, also known by its CAS number 20795-42-0, is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an ethoxy group, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is C10_{10}H13_{13}ClO, and it has a molecular weight of approximately 188.67 g/mol.

PropertyValue
Molecular FormulaC10_{10}H13_{13}ClO
Molecular Weight188.67 g/mol
CAS Number20795-42-0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.1 mg/mL, indicating potent activity against pathogens.

Anticancer Activity

Several studies have explored the anticancer potential of chlorophenyl derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer). A notable study reported IC50_{50} values in the low micromolar range, suggesting that these compounds can effectively inhibit cancer cell proliferation.

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMCF71.18
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleHEPG20.96

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various biological assays.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of ethoxy derivatives against a panel of bacterial strains. The study utilized standard microbiological techniques to determine MIC and minimum bactericidal concentration (MBC). Results indicated that certain derivatives exhibited strong antimicrobial properties comparable to established antibiotics.

Research on Anticancer Properties

In another significant study, researchers synthesized a series of chlorophenyl derivatives and evaluated their anticancer activities using MTT assays across multiple cancer cell lines. The findings demonstrated promising results with several compounds showing lower IC50_{50} values than conventional chemotherapeutic agents.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8(13-7-6-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYVMRNCFGRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540214
Record name 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20795-42-0
Record name 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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